molecular formula C20H18N4O2 B2444249 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1251704-13-8

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2444249
CAS No.: 1251704-13-8
M. Wt: 346.39
InChI Key: ZYUAYSQKMIOHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of two oxadiazole rings, each substituted with different aromatic groups, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,5-dimethylbenzohydrazide with p-toluic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of carboxylic acids.

    Reduction: Reduction of the oxadiazole rings can lead to the formation of corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of oxadiazole rings is known to enhance the biological activity of molecules, making this compound a candidate for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound have been explored for their potential as anti-inflammatory and anticancer agents. The ability to modify the aromatic rings and oxadiazole moieties allows for the design of molecules with specific biological targets.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The oxadiazole rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole
  • 5-(4-Nitrophenyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole stands out due to the presence of two oxadiazole rings and the specific substitution pattern on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-12-4-6-15(7-5-12)19-21-17(26-24-19)11-18-22-23-20(25-18)16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUAYSQKMIOHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.